1-(4-吗啉基磺酰基)-1,4-二氮杂环戊烷

描述

Synthesis Analysis

The synthesis of 1-(4-Morpholinylsulfonyl)-1,4-diazepane and related compounds has been explored through various methods. One approach involves the reaction of 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt, which yields stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines in moderate to excellent yields. This method demonstrates high levels of regio- and diastereoselectivity, which can be controlled by the choice of base and solvent . Another synthesis route described is the aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates, leading to the formation of C-sulfonylated 1,4-diazepines . Additionally, the use of bromoethylsulfonium salt as an annulation agent has been shown to be effective for synthesizing six- and seven-membered 1,4-heterocyclic compounds, including morpholines and benzoxazepines .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, has been elucidated through X-ray structural analysis. This analysis has provided insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety . Such structural characterizations are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactions involving 1-(4-Morpholinylsulfonyl)-1,4-diazepane derivatives are diverse. For instance, the synthesis of biologically active 1H-1,4-diazepines from heterocyclization reactions has been reported, where the compounds have been screened for antimicrobial, antifungal, and anthelmintic activity . The coupling reactions between morpholine and diazonium ions have also been explored, yielding compounds with interesting photophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the absorption spectra of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine in dilute solutions show an intense band that is a mixture of π-π* and n-π* transitions. Emission is observed with varying wavelengths depending on the solvent and temperature, indicating the presence of two excited state transitions . These properties are indicative of the potential utility of these compounds in various applications, including as photophysical probes.

科学研究应用

不对称合成和药物化学

不对称合成:Van Brabandt 等人(2006 年)的一项研究展示了新型 4-甲酰-1-(2-和 3-卤代烷基)氮杂环丁-2-酮的不对称合成,这些化合物是合成对映体富集的双环氮杂环丁-2-酮(包括 1,4-二氮杂环戊烷衍生物)的宝贵材料 (Van Brabandt、Vanwalleghem、D’hooghe 和 de Kimpe,2006 年)。

多组分合成:Banfi 等人(2007 年)探索了一种两步法合成二氮杂环戊烷体系的方法,利用 Ugi 多组分反应,然后进行分子内亲核取代,从而产生 1-磺酰基 1,4-二氮杂环戊-5-酮 (Banfi、Basso、Guanti、Kielland、Repetto 和 Riva,2007 年)。

微波辅助合成:Wlodarczyk 等人(2007 年)开发了一种微波辅助合成 7-取代-1,4-二氮杂环戊-5-酮的方法,为获得 1,4-二氮杂环戊烷衍生物提供了一种快速有效的方法 (Wlodarczyk、Gilleron、Millet、Houssin 和 Hénichart,2007 年)。

杂环化合物合成

杂环化合物的环化试剂:Yar 等人(2009 年)发现,作为一种有效的环化试剂,溴乙基磺鎓盐可用于合成 1,4-杂环化合物,如吗啉和苯并噁氮杂卓,展示了创建这些结构的简单程序 (Yar、McGarrigle 和 Aggarwal,2009 年)。

N-卤代化合物合成:Banks 等人(1996 年)描述了 1-烷基-4-氟-1,4-二氮杂双环[2.2.2]辛烷盐的合成,作为一种位置选择性亲电氟化的方法,可应用于包括吗啉衍生物在内的多种底物 (Banks、Besheesh、Mohialdin-Khaffaf 和 Sharif,1996 年)。

医药和催化应用

T 型钙通道阻滞剂:Gu 等人(2010 年)合成了 1,4-二氮杂环戊烷衍生物,作为潜在的 T 型钙通道阻滞剂,表明它们在医学研究中的应用 (Gu、Lee、Pae、Chung、Rhim、Han、Min 和 Cho,2010 年)。

有机合成催化剂:Moosavi-Zare 等人(2016 年)引入了一种新型纳米级 N-磺化布朗斯特酸性催化剂,用于合成多氢喹啉衍生物,展示了二氮杂环戊烷基催化剂在有机合成中的效用 (Moosavi-Zare、Zolfigol、Noroozizadeh、Salehi-Moratab 和 Zarei,2016 年)。

烯烃环氧化催化剂:Sankaralingam 和 Palaniandavar(2014 年)研究了具有双酚配体的锰(III)配合物,包括 1,4-二氮杂环戊烷,以了解它们在烯烃环氧化中的功效,展示了它们作为有机反应催化剂的潜力 (Sankaralingam 和 Palaniandavar,2014 年)。

属性

IUPAC Name |

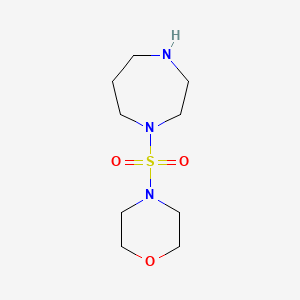

4-(1,4-diazepan-1-ylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3S/c13-16(14,12-6-8-15-9-7-12)11-4-1-2-10-3-5-11/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIILVWKJLSFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholinylsulfonyl)-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B3038044.png)

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)